methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride typically involves the reaction of 1H-pyrazole-4-carbaldehyde with methylamine in the presence of a reducing agent. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and ligands for coordination chemistry.
Mechanism of Action
The mechanism of action of methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-amine: A similar compound with a methyl group at the 1-position of the pyrazole ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another derivative with a morpholine ring attached to the pyrazole moiety.
Uniqueness
Methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2448268-15-1 |
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Molecular Formula |
C5H10ClN3 |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
N-methyl-1-(1H-pyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-6-2-5-3-7-8-4-5;/h3-4,6H,2H2,1H3,(H,7,8);1H |
InChI Key |
QYNPRHZXJUSDFP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CNN=C1.Cl |
Origin of Product |
United States |
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